molecular formula C14H10ClF2N3 B5754943 7-[chloro(difluoro)methyl]-5-methyl-2-phenylpyrazolo[1,5-a]pyrimidine

7-[chloro(difluoro)methyl]-5-methyl-2-phenylpyrazolo[1,5-a]pyrimidine

Cat. No.: B5754943
M. Wt: 293.70 g/mol
InChI Key: GFODWEUKUPZSPA-UHFFFAOYSA-N
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Description

7-[chloro(difluoro)methyl]-5-methyl-2-phenylpyrazolo[1,5-a]pyrimidine is a heterocyclic compound with significant interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of a pyrazolo[1,5-a]pyrimidine core, which is a fused ring system combining pyrazole and pyrimidine rings. The addition of chloro(difluoro)methyl and phenyl groups further enhances its chemical reactivity and biological activity.

Properties

IUPAC Name

7-[chloro(difluoro)methyl]-5-methyl-2-phenylpyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClF2N3/c1-9-7-12(14(15,16)17)20-13(18-9)8-11(19-20)10-5-3-2-4-6-10/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFODWEUKUPZSPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC(=NN2C(=C1)C(F)(F)Cl)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClF2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[chloro(difluoro)methyl]-5-methyl-2-phenylpyrazolo[1,5-a]pyrimidine typically involves the cyclocondensation of 5-aminopyrazoles with 1,3-dicarbonyl compounds containing the difluoro-methyl group. This reaction can be carried out in acetic acid, leading to the formation of the desired pyrazolo[1,5-a]pyrimidine derivative . The reaction conditions, such as temperature and solvent, play a crucial role in determining the yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

7-[chloro(difluoro)methyl]-5-methyl-2-phenylpyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:

    Substitution Reactions: The chloro(difluoro)methyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and functional groups.

    Cyclization Reactions: The pyrazolo[1,5-a]pyrimidine core can participate in cyclization reactions, forming more complex ring systems.

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles such as amines and thiols for substitution reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride for reduction. The reaction conditions, including temperature, solvent, and catalyst, are optimized to achieve the desired transformation efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted pyrazolo[1,5-a]pyrimidine derivatives, while oxidation and reduction reactions can lead to the formation of different oxidation states and functionalized compounds.

Mechanism of Action

The mechanism of action of 7-[chloro(difluoro)methyl]-5-methyl-2-phenylpyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to specific biological effects. The presence of the chloro(difluoro)methyl group enhances its binding affinity and selectivity towards these targets, contributing to its overall biological activity .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 7-[chloro(difluoro)methyl]-5-methyl-2-phenylpyrazolo[1,5-a]pyrimidine include:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural features. The presence of both chloro(difluoro)methyl and phenyl groups enhances its chemical reactivity and biological activity, making it a valuable compound for various scientific and industrial applications.

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